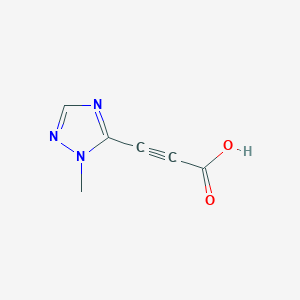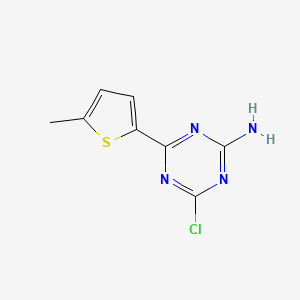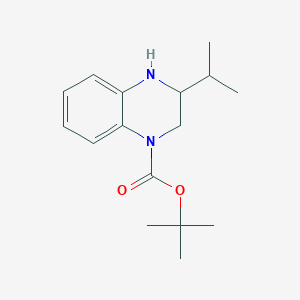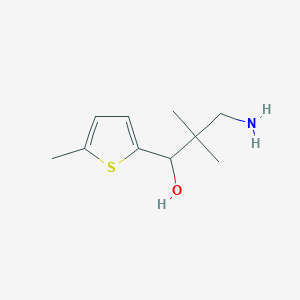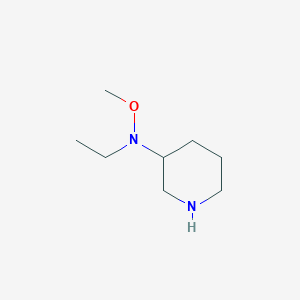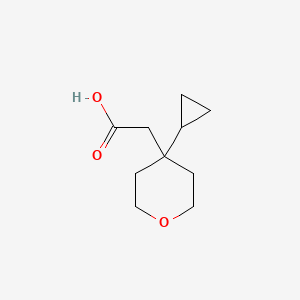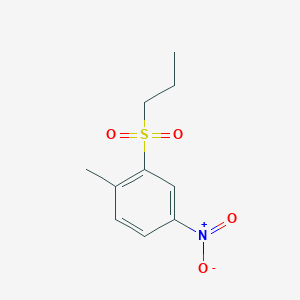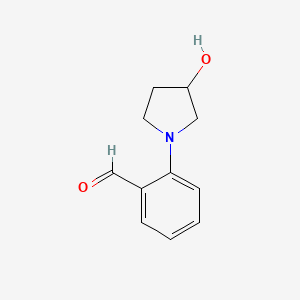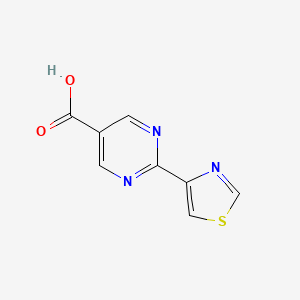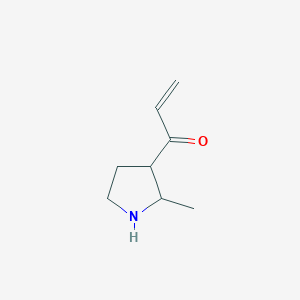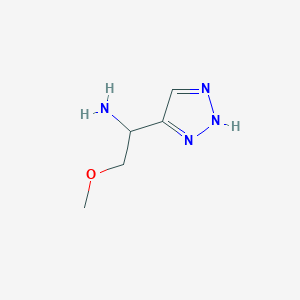
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved yields and reduced reaction times. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous reagents .
化学反応の分析
Types of Reactions
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: It has shown promise as a potential therapeutic agent due to its antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of a methoxy group.
1-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group.
1-Benzyl-1H-1,2,3-triazole: A triazole derivative with a benzyl group.
Uniqueness
2-Methoxy-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its methoxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
特性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
2-methoxy-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-4(6)5-2-7-9-8-5/h2,4H,3,6H2,1H3,(H,7,8,9) |
InChIキー |
PGGZWFSAYNBMFS-UHFFFAOYSA-N |
正規SMILES |
COCC(C1=NNN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


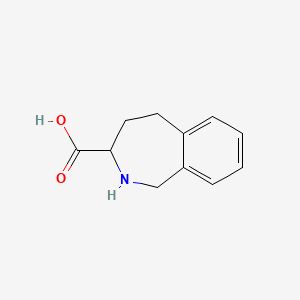

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

